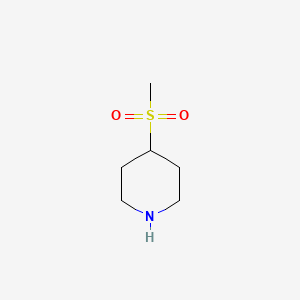

4-(Methylsulfonyl)piperidine

描述

Overview and Significance in Contemporary Chemistry

4-(Methylsulfonyl)piperidine is a heterocyclic organic compound that has garnered significant attention in academic and industrial research. It functions as a crucial building block in both organic synthesis and medicinal chemistry. cymitquimica.comchemscene.comkcl.ac.uk The structure features a piperidine (B6355638) ring, a common scaffold in many pharmaceuticals, substituted at the 4-position with a methylsulfonyl group. This sulfone moiety imparts distinct physicochemical properties, including increased polarity and metabolic stability, which are highly desirable in drug design.

The significance of this compound in contemporary chemistry lies in its versatility as a synthetic intermediate. The piperidine core is a privileged structure, meaning it is frequently found in biologically active compounds. The addition of the methylsulfonyl group, an electron-withdrawing group, can influence the molecule's binding affinity to biological targets and improve its pharmacokinetic profile. smolecule.com Researchers utilize this compound as a foundational scaffold to construct extensive libraries of novel molecules for high-throughput screening and drug discovery programs. Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors. ontosight.ai For instance, sulfonylpiperidine structures have been key in the development of potent antibacterial inhibitors targeting enzymes like thymidylate kinase (TMK). researchgate.netnih.gov

The compound's structure allows for synthetic modifications at the piperidine nitrogen, enabling the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). This adaptability makes this compound a valuable tool for medicinal chemists aiming to fine-tune the properties of lead compounds to achieve desired biological activity.

Historical Context and Early Research Trajectories

The study of piperidine derivatives has a long history in organic chemistry, dating back to the early 20th century, with their applications steadily expanding into pharmaceuticals and agrochemicals. smolecule.comnih.gov The introduction of sulfonyl groups to the piperidine framework became a notable area of research in the 1980s. smolecule.com This strategic modification was driven by the quest to enhance the electronic and steric properties of piperidine-based compounds for improved biological performance. smolecule.com

Early research trajectories focused on the synthesis and fundamental characterization of various sulfonylpiperidines. Initial studies likely explored the impact of the sulfonyl group on the reactivity and physical properties of the piperidine ring. As synthetic methodologies advanced, researchers began to incorporate the this compound moiety into more complex molecular architectures.

The focus gradually shifted towards medicinal chemistry applications, with research efforts directed at synthesizing derivatives as potential therapeutic agents. ontosight.ai An important research path has been the structure-guided design of inhibitors for specific biological targets. For example, research into sulfonylpiperidines as inhibitors of Gram-positive thymidylate kinase (TMK) demonstrated that the sulfonyl group could participate in key binding interactions, such as forming hydrogen bonds with amino acid residues like Arg48 in the enzyme's active site, leading to potent inhibition. nih.gov These early investigations validated the utility of the sulfonylpiperidine scaffold and paved the way for its current use in diverse drug discovery projects. researchgate.netnih.gov

Scope and Objectives of the Research Outline

This article provides a focused and scientifically rigorous examination of the chemical compound this compound within the context of academic research. The primary objective is to detail its role as a significant building block in the synthesis of complex, biologically active molecules. The content is structured to guide the reader through its fundamental characteristics, historical development in chemical research, and its application in the design of novel compounds.

The scope is strictly limited to the chemical nature and synthetic utility of this compound. The subsequent discussions will adhere to a professional and authoritative tone, presenting detailed research findings and relevant data. This includes an exploration of its structural properties and its role as a scaffold in medicinal chemistry, supported by examples from peer-reviewed scientific literature. The article will not discuss clinical data, dosage information, or safety profiles. The overarching goal is to furnish a comprehensive and accurate resource focused exclusively on the chemical and research aspects of this compound.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Derivatives

This table summarizes key properties of this compound and some of its derivatives that are frequently used in research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application Area |

| This compound | C₆H₁₃NO₂S | 163.24 | 34045-66-8 | Synthetic Building Block |

| 4-Methyl-4-(methylsulfonyl)piperidine | C₇H₁₅NO₂S | 177.27 | 1613193-72-8 | Research Intermediate |

| 1-Boc-4-(methylsulfonyl)piperidine | C₁₁H₂₁NO₄S | 263.35 | 189205-49-0 | Intermediate for kinase inhibitors. |

| This compound Hydrochloride | C₆H₁₄ClNO₂S | 199.70 | 851988-72-8 | Water-soluble research chemical |

Table 2: Examples of Research Applications for this compound Derivatives

This table highlights specific derivatives and their documented roles in academic and preclinical research.

| Derivative Structure/Name | Research Area | Key Finding/Application | Reference(s) |

| Sulfonylpiperidines | Antibacterial | Potent inhibitors of Gram-positive thymidylate kinase (TMK), showing excellent MICs against various bacteria. nih.gov | nih.gov |

| 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Medicinal Chemistry | Investigated for potential antimicrobial and anticancer properties. smolecule.com | smolecule.com |

| N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide | Medicinal Chemistry | Studied for potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai | ontosight.ai |

| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate | Neurodegenerative Disease Research | Studied as a potential activator of Ubiquitin C-terminal Hydrolase-L1 (UCH-L1). nih.gov | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWZLZLVNFUCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624194 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290328-55-1 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(Methylsulfonyl)piperidine

The synthesis of this compound can be achieved through several advanced routes that combine techniques for forming the heterocyclic ring and introducing the desired functional group. These methods range from linear multi-step sequences to convergent strategies involving sophisticated cyclization reactions.

A common and practical approach to synthesizing this compound and its derivatives involves a linear, multi-step sequence starting from commercially available piperidine (B6355638) precursors. One documented pathway begins with a protected piperidine derivative, such as tert-butyl-4-(hydroxymethyl)piperidine-1-carboxylate. google.comgoogle.com This starting material undergoes reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form an intermediate, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate. google.comgoogle.com This sequence highlights a standard method where the piperidine skeleton is pre-formed, and the sulfonyl-containing moiety is introduced via functional group transformation.

A general process for this initial step is outlined below:

Dissolution of the alcohol precursor (e.g., tert-butyl-4-(hydroxymethyl) piperidine-1-carboxylate) in a suitable solvent like dichloromethane. google.com

Addition of a base, typically a tertiary amine such as triethylamine, to act as an acid scavenger. google.com

Cooling of the reaction mixture, followed by the dropwise addition of methanesulfonyl chloride. google.com

The reaction proceeds to completion, after which it is quenched and worked up to isolate the mesylated product. google.com

This multi-step approach allows for controlled introduction of functionalities and is adaptable for scaling up. google.com

The formation of the piperidine ring itself is a critical aspect of the synthesis, and numerous cyclization strategies have been developed. These methods are fundamental in constructing the core heterocyclic structure. nih.gov While many routes start with an existing piperidine, it is chemically feasible to construct the ring with the sulfonyl precursor already in place.

Common strategies for piperidine ring synthesis include:

Hydrogenation/Reduction of Pyridines : This is one of the most common methods for obtaining the piperidine core. Substituted pyridines can be catalytically hydrogenated under various conditions to yield the corresponding piperidines. nih.gov

Intramolecular Cyclization : These reactions involve forming a C-N or C-C bond to close the ring. nih.gov Methods include radical-mediated cyclizations, reductive amination of dicarbonyl compounds, and oxidative amination of alkenes. nih.govnih.govbeilstein-journals.org

Aza-Diels-Alder Reaction : This cycloaddition reaction involves the [4+2] cyclization of an imine with a diene to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. beilstein-journals.orgnih.gov

The selection of a specific cyclization method depends on the desired substitution pattern and the availability of starting materials. nih.gov For instance, a precursor containing the methylsulfonyl moiety could potentially be incorporated into a linear chain that is then subjected to intramolecular cyclization to form the target ring system.

The introduction of the methylsulfonyl (mesyl) group is a key transformation. This can be accomplished at various stages of the synthesis, either on a linear precursor before cyclization or on a pre-formed piperidine ring.

Methods for introducing this functional group include:

Sulfonylation of Amines : The nitrogen atom of the piperidine ring can be readily functionalized by reacting it with methanesulfonyl chloride in the presence of a base. This results in an N-sulfonylated piperidine, a common derivative. mdpi.com

Oxidation of Sulfides : If 4-(methylthio)piperidine is synthesized or available, the corresponding sulfone, this compound, can be prepared through oxidation. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Nucleophilic Substitution : A piperidine derivative with a good leaving group at the 4-position (e.g., a halide or a tosylate) can be reacted with a nucleophilic source of the methylsulfonyl group, such as sodium methanesulfinate (B1228633).

Reaction with Methanesulfonyl Chloride : As seen in multi-step syntheses, alcohols can be converted to methanesulfonates (mesylates) by reaction with methanesulfonyl chloride. google.com This is a common strategy for activating an alcohol group, turning it into a good leaving group for subsequent substitution reactions. researchgate.net

The synthesis of methanesulfonyl chloride itself is typically achieved from sodium methyl sulfonate, for example, by reacting it with phosphorus oxychloride. google.com

When substituents are present on the piperidine ring, stereoisomers can exist. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific isomer in high yield. acs.org

Key strategies for achieving stereoselectivity in piperidine synthesis include:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. rsc.org

Asymmetric Catalysis : Chiral catalysts, often based on transition metals like iridium, palladium, or rhodium, can enantioselectively catalyze reactions such as the hydrogenation of substituted pyridines or cyclization reactions. nih.govajchem-a.com

Substrate-Controlled Diastereoselection : The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. For example, the reduction of a cyclic iminium ion can be highly diastereoselective due to steric hindrance directing the approach of the reducing agent. acs.org

For a molecule like this compound, which is achiral, these methods become relevant for the synthesis of its substituted derivatives where chirality is a factor. For instance, the synthesis of a 2,4-disubstituted piperidine would require control of the relative stereochemistry (cis/trans).

The aza-Prins cyclization is a powerful reaction for constructing the piperidine ring, particularly for synthesizing 4-substituted derivatives. rasayanjournal.co.in This reaction typically involves the cyclization of a homoallylic amine with an aldehyde. diva-portal.org A variation of this method uses epoxides instead of aldehydes.

A notable development is the use of Niobium(V) chloride (NbCl₅) as a Lewis acid catalyst in an aza-Prins type cyclization between epoxides and homoallylic amines to produce 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.inresearchgate.net

The proposed mechanism involves:

NbCl₅ activates the epoxide, facilitating its opening.

The nitrogen of the homoallylic amine attacks the activated epoxide.

A subsequent intramolecular cyclization occurs, forming a piperidinyl cation intermediate.

This cation is trapped by a chloride ion, readily available from NbCl₅, to yield the 4-chloropiperidine product. rasayanjournal.co.in

This reaction is efficient, with good yields reported for various substituted epoxides and amines. rasayanjournal.co.in The resulting 4-chloropiperidine is a valuable intermediate. It can be converted to this compound via nucleophilic substitution with a methanesulfinate salt.

| Epoxide Substrate | Homoallylic Amine Substrate | Product Yield (%) |

|---|---|---|

| Styrene oxide | N-Tosylhomoallylamine | 93% |

| 1,2-Epoxy-3-phenoxypropane | N-Tosylhomoallylamine | 90% |

| Propylene oxide | N-Tosylhomoallylamine | 88% |

| Styrene oxide | N-Benzoylhomoallylamine | 85% |

Functional Group Interconversions and Derivatization

Once this compound is synthesized, it can undergo further chemical modifications. The two primary sites for derivatization are the piperidine nitrogen and the sulfonyl group, though the latter is generally quite stable.

The secondary amine of the piperidine ring is a versatile functional handle. It can undergo a wide range of reactions, including:

N-Alkylation : Reaction with alkyl halides to introduce various alkyl groups.

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation : Reaction with other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides. researcher.liferesearchgate.net This is a common derivatization technique used, for instance, in analytical methods to introduce a UV-active chromophore for HPLC detection. researchgate.netsensusimpact.com

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines.

Oxidation Reactions (e.g., to sulfones)

The piperidine ring of this compound can undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen. While the methylsulfonyl group is already in a high oxidation state, the piperidine moiety is susceptible to oxidative transformations. For instance, ruthenium tetroxide (RuO₄), often generated in situ, is a powerful oxidizing agent capable of attacking the N-methylene C-H bonds of N-substituted piperidines. This can lead to the formation of lactams (piperidin-2-ones) researchgate.netresearchgate.net. In the case of this compound, oxidation could potentially yield 4-(methylsulfonyl)piperidin-2-one. The reaction typically involves the formation of an iminium ion intermediate which is then further oxidized researchgate.net.

Another potential oxidation reaction involves the use of bromine in acetic acid, which has been shown to oxidize enantiopure piperidine derivatives to the corresponding piperidin-2-one researchgate.net. This method could foreseeably be applied to this compound.

| Oxidizing Agent | Potential Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ruthenium Tetroxide (RuO₄) | 4-(Methylsulfonyl)piperidin-2-one | Catalytic RuO₄, in the presence of a co-oxidant | researchgate.net |

| Bromine in Acetic Acid | 4-(Methylsulfonyl)piperidin-2-one | Br₂/AcOH | researchgate.net |

Reduction Reactions (e.g., to thiols or sulfides)

The reduction of the sulfone group in this compound to a thiol or sulfide (B99878) is a challenging transformation due to the high stability of the sulfone moiety. Direct reduction of aryl and alkyl sulfones to the corresponding sulfides or thiols requires strong reducing agents and harsh conditions.

However, a related transformation involves the reduction of arylsulfonyl chlorides to arylthiols. An efficient method for this conversion utilizes triphenylphosphine (B44618) in toluene (B28343) researchgate.net. Although this applies to a sulfonyl chloride and not a sulfone, it suggests a potential synthetic route starting from a precursor to this compound. For instance, if 4-(piperidinesulfonyl) chloride were available, it could potentially be reduced to 4-mercaptopiperidine. This thiol could then be converted to a sulfide via alkylation.

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-(Piperidinesulfonyl) chloride | Triphenylphosphine | 4-Mercaptopiperidine | Reduction | researchgate.net |

Nucleophilic Substitution Reactions

The nitrogen atom of the piperidine ring in this compound is nucleophilic and can participate in various substitution reactions. The electron-withdrawing effect of the methylsulfonyl group at the 4-position may slightly decrease the nucleophilicity of the nitrogen compared to unsubstituted piperidine, but it remains a potent nucleophile.

This compound can act as a nucleophile in aromatic substitution reactions, displacing leaving groups on activated aromatic rings nih.govresearchgate.net. For example, it can react with fluoro-nitro substituted aromatic compounds, where the piperidine nitrogen attacks the electron-deficient aromatic carbon, leading to the displacement of the fluorine atom.

Additionally, derivatives of piperidine containing a sulfonyl group can act as electrophiles in nucleophilic substitution reactions. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can undergo nucleophilic substitution where the methylsulfonyloxy group (a good leaving group) is displaced by a nucleophile nih.gov.

| Reactant 1 | Reactant 2 | Product Type | Role of Piperidine Derivative | Reference |

|---|---|---|---|---|

| This compound | Activated Aryl Halide (e.g., Pentafluoropyridine) | N-Aryl-4-(methylsulfonyl)piperidine | Nucleophile | researchgate.net |

| tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | Benzimidazole/K₂CO₃ | tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | Electrophile | nih.gov |

Alkylation and Acylation Reactions

The secondary amine of this compound readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the resulting acid researchgate.netchemicalforums.comfabad.org.tr. Common bases used for this purpose include potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds via an SN2 mechanism, where the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. For example, piperidine-4-carboxylic acid can be N-protected with a tosyl group (an acylation-like reaction with a sulfonyl chloride) and then the carboxylic acid can be converted to an amide google.com. Similarly, this compound can be expected to react with acyl chlorides in the presence of a base to form the corresponding N-acyl derivative.

| Reaction Type | Reagents | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | 1-Alkyl-4-(methylsulfonyl)piperidine | Solvent (e.g., DMF, MeCN), Room temperature or heating | researchgate.netfabad.org.tr |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Triethylamine) | 1-Acyl-4-(methylsulfonyl)piperidine | Anhydrous solvent (e.g., DCM), Room temperature | google.com |

Mitsunobu Coupling and Related Reactions

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups through an SN2-type reaction with inversion of stereochemistry wikipedia.orgnih.gov. The reaction typically involves an alcohol, a nucleophile (often with an acidic proton), triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) organic-chemistry.org.

While carboxylic acids are common nucleophiles, nitrogen nucleophiles such as imides and sulfonamides can also be used nih.govmissouri.edu. Secondary amines like this compound are generally not ideal nucleophiles for the classic Mitsunobu reaction due to the pKa of their conjugate acid being too high. However, variations of the Mitsunobu reaction have been developed to accommodate less acidic nucleophiles organic-chemistry.org. In principle, under modified conditions, the nitrogen of this compound could act as a nucleophile to displace an activated alcohol.

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Alcohol | Primary or Secondary Alcohol (R-OH) | Electrophile precursor | wikipedia.org |

| Azodicarboxylate | DEAD or DIAD | Oxidant | organic-chemistry.org |

| Phosphine | Triphenylphosphine (PPh₃) | Reductant | organic-chemistry.org |

| Nucleophile | This compound (potential) | Nucleophile | nih.govmissouri.edu |

Reaction Mechanisms and Kinetics

Detailed Mechanistic Pathways (e.g., nucleophilic attack, elimination)

Nucleophilic Attack: The primary mechanistic pathway involving this compound is nucleophilic attack by the lone pair of electrons on the nitrogen atom.

In N-Alkylation: This proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to a transition state where the N-C bond is forming and the C-halogen bond is breaking. The reaction is typically second-order, with the rate dependent on the concentrations of both the piperidine and the alkyl halide sciencemadness.org.

In Nucleophilic Aromatic Substitution (SNAr): When reacting with an activated aromatic ring, the reaction proceeds through an addition-elimination mechanism nih.gov. The nucleophilic nitrogen of this compound attacks the electron-deficient carbon of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored youtube.com. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions.

Elimination Reactions: While direct elimination from this compound is not commonly described, derivatives can undergo elimination. For example, piperidine derivatives can be involved in addition-elimination processes. A study on the samarium diiodide-mediated reaction of piperidine N-α-radicals with arylacetylene sulfones demonstrated an efficient addition-elimination pathway to form α-arylacetylene-substituted piperidines rsc.org. This suggests that under radical conditions, elimination of the sulfonyl group as a radical leaving group is a possible mechanistic pathway for functionalized derivatives.

Stereochemical Outcomes and Diastereoselectivity

The synthesis of substituted piperidines, a core structure in many pharmaceuticals, often requires precise control over stereochemistry. While this compound itself is achiral, the principles of stereochemical control are critical when substituents are introduced to the piperidine ring, leading to the formation of stereoisomers. The spatial arrangement of these substituents can significantly influence the biological activity of the molecule.

Various strategies have been developed to control the stereochemical outcomes in the synthesis of substituted piperidine rings. These methods often aim to achieve high diastereoselectivity, meaning they preferentially form one diastereomer over others.

One common approach involves the diastereoselective reduction of a tetrahydropyridine precursor. For instance, the hydrogenation of substituted pyridines can lead to piperidine derivatives, and the stereochemistry of the final product is influenced by the catalyst and reaction conditions used. The use of certain catalysts can favor the formation of either cis or trans isomers with respect to the substituents on the ring. nih.gov For example, palladium-catalyzed hydrogenation of fluorinated pyridine (B92270) moieties has been shown to result in a prevalence of the axial-position for the fluorine atoms in the resulting piperidine ring. nih.gov

Another powerful method is the aza-Prins cyclization, which can be used to construct the piperidine ring in a diastereoselective manner. This reaction involves the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping. The choice of reaction conditions, including the acid promoter and nucleophile, can control the diastereoselectivity of the resulting halogen-substituted piperidines. diva-portal.org

Furthermore, radical cyclizations offer a pathway to substituted piperidines with controlled stereochemistry. The use of specific radical initiators and trapping agents can influence the diastereomeric ratio of the products. For example, employing tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to significantly enhance the diastereoselectivity, favoring the formation of the trans piperidine isomer. organic-chemistry.org

The following table summarizes some examples of diastereoselective synthetic methods for substituted piperidines.

Table 1: Examples of Diastereoselective Syntheses of Substituted Piperidines

| Reaction Type | Substrates | Reagents/Conditions | Major Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Aza-Prins Cyclization | Bifunctional aldehyde, homoallyl amine hydrochloride | Acidic promoter | Chloro-substituted piperidine | High diastereoselectivity |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane | trans-piperidine | up to 99:1 |

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of piperidine derivatives, offering efficient and selective routes to these important heterocyclic compounds. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the literature, general catalytic methods for constructing the piperidine ring are broadly applicable. These methods often focus on forming the heterocyclic ring or introducing substituents in a controlled manner.

Transition metal catalysis is a cornerstone of modern organic synthesis and has been widely applied to the formation of piperidines. Palladium-catalyzed reactions, for instance, are used in a variety of transformations that lead to functionalized piperidines. nih.gov One such strategy involves the hydrogenation of substituted pyridines, where catalysts like palladium on carbon (Pd/C) are commonly employed. nih.gov Rhodium catalysts have also been utilized in the asymmetric synthesis of 3-substituted piperidines from pyridine and boronic acids, proceeding through a reductive Heck reaction. nih.gov

Gold catalysis has emerged as a powerful tool for the synthesis of piperidin-4-ols. A one-pot method involving a gold-catalyzed cyclization of N-homopropargyl amides, followed by reduction and a spontaneous Ferrier rearrangement, provides a flexible route to these compounds with excellent diastereoselectivity. nih.gov

Beyond transition metals, organocatalysis has also gained traction in piperidine synthesis. For example, ammonium (B1175870) acetate (B1210297) can act as both a nitrogen source and a catalyst in the stereoselective synthesis of poly-substituted piperidines. nih.gov Furthermore, biocatalysis, utilizing enzymes such as amine oxidases and ene imine reductases, offers a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines. nih.gov

The table below provides an overview of different catalytic systems used in the synthesis of piperidine derivatives.

Table 2: Catalytic Systems in Piperidine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrates |

|---|---|---|---|

| Transition Metal | Palladium on Carbon (Pd/C) | Hydrogenation | Substituted Pyridines |

| Transition Metal | Rhodium Complex | Asymmetric Reductive Heck | Pyridine, Boronic Acids |

| Transition Metal | Gold(I) Complex | Cyclization/Rearrangement | N-homopropargyl amides |

| Organocatalyst | Ammonium Acetate | Multicomponent Reaction | Various |

These catalytic methods underscore the diverse approaches available for constructing the piperidine skeleton, which can be adapted for the synthesis of this compound and its derivatives.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the mechanisms and rates of chemical reactions. For the synthesis of this compound, understanding the kinetics of the key bond-forming steps is crucial for optimizing reaction conditions and improving yields. While specific kinetic data for the synthesis of this compound is scarce, general principles of reaction kinetics for the formation of the piperidine ring and the introduction of the methylsulfonyl group can be considered.

The formation of the piperidine ring often involves nucleophilic substitution reactions. For instance, the N-alkylation of a pre-existing piperidine ring with an appropriate alkylating agent is a common synthetic step. The rate of such reactions is dependent on several factors, including the concentration of the reactants, the nature of the solvent, the temperature, and the presence of a base. researchgate.netresearchgate.net In the N-alkylation of piperidine with an alkyl halide, the reaction typically follows second-order kinetics, where the rate is proportional to the concentration of both the piperidine and the alkyl halide. The use of a non-polar solvent can favor an SN2 mechanism. chemicalforums.com

Kinetic studies on related systems, such as the reactions of pyrrolidine (B122466) and piperidine with dinitrophenyl phenyl ether, have been conducted to understand the factors influencing the rates of nucleophilic aromatic substitution. google.com These studies can provide analogous insights into the reactivity of the piperidine nitrogen.

To determine the reaction rate of a synthetic step, various experimental techniques can be employed. These include monitoring the disappearance of reactants or the appearance of products over time using methods such as chromatography (GC or HPLC), spectroscopy (NMR or UV-Vis), or titration. The data obtained can then be used to determine the rate law and the rate constant for the reaction.

Iii. Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-(Methylsulfonyl)piperidine, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide a complete picture of its atomic connectivity and spatial arrangement.

Elucidation of Molecular Structure and Conformation (¹H, ¹³C NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The signals are expected to appear in distinct regions corresponding to the piperidine (B6355638) ring protons and the methyl group protons of the sulfonyl moiety. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the methylsulfonyl group. Protons closer to this group would be deshielded and resonate at a lower field.

The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons. This results in complex splitting patterns due to spin-spin coupling. The coupling constants (J) between adjacent protons are crucial for determining their relative orientation (axial-axial, axial-equatorial, or equatorial-equatorial), which in turn helps to establish the preferred conformation of the piperidine ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atom attached to the sulfonyl group (C4) is expected to be significantly downfield due to the strong deshielding effect. The chemical shifts of the other piperidine ring carbons (C2, C6 and C3, C5) and the methyl carbon of the sulfonyl group provide further confirmation of the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 (axial) | ~2.8-3.0 | - |

| H-2, H-6 (equatorial) | ~3.2-3.4 | - |

| H-3, H-5 (axial) | ~1.8-2.0 | - |

| H-3, H-5 (equatorial) | ~2.1-2.3 | - |

| H-4 | ~3.0-3.2 | - |

| NH | Variable | - |

| CH₃ | ~2.9 | ~44 |

| C-2, C-6 | - | ~45 |

| C-3, C-5 | - | ~28 |

| C-4 | - | ~58 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., HMBC, COSY, NOESY)

To unambiguously assign all proton and carbon signals and to further probe the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4, confirming the connectivity within the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methyl protons of the sulfonyl group and the C4 of the piperidine ring, as well as between the piperidine ring protons and their neighboring carbons. This is instrumental in confirming the attachment of the methylsulfonyl group to the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the chair conformation and the relative stereochemistry of the substituents. For instance, correlations between axial protons on the same side of the ring (e.g., H-2ax and H-4ax) would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₆H₁₃NO₂S). The calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC-MS analysis would provide a chromatogram showing the retention time of the compound, which is indicative of its identity and purity. The mass spectrum of the eluted peak would show the molecular ion and characteristic fragmentation patterns, further confirming the structure of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyzing complex mixtures, LC-MS is the preferred method. In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is particularly useful for monitoring reactions involving this compound or for analyzing its presence in various matrices. A validated LC-MS method has been developed for the quantitative analysis of this compound hydrochloride, demonstrating good selectivity and linearity. researchgate.net

Infrared (IR) Spectroscopy

Vibrational Analysis and Functional Group Identification

The key functional groups in this compound are the secondary amine (N-H) of the piperidine ring, the aliphatic C-H bonds, and the sulfonyl group (SO₂). The expected vibrational frequencies can be assigned based on established data for piperidines and organic sulfones. researchgate.netresearchgate.netsci-hub.se

N-H Vibrations : The piperidine N-H stretching vibration is typically observed as a medium-intensity band in the 3350-3250 cm⁻¹ region. The N-H bending (scissoring) vibration appears around 1650-1580 cm⁻¹.

C-H Vibrations : The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperidine ring and the methyl (CH₃) group occur in the 3000-2850 cm⁻¹ range. The corresponding bending (scissoring and wagging) vibrations are found between 1475 cm⁻¹ and 1300 cm⁻¹. researchgate.net

SO₂ Vibrations : The sulfonyl group is characterized by two strong and distinct stretching bands. The asymmetric stretching (νₐₛ SO₂) band appears in the 1350-1300 cm⁻¹ range, while the symmetric stretching (νₛ SO₂) band is found at 1160-1120 cm⁻¹. cdnsciencepub.com These are typically the most intense peaks in the fingerprint region for sulfone-containing compounds.

C-S and C-N Vibrations : The stretching vibration for the C-S bond is expected in the 800-600 cm⁻¹ range, though it can be weak. The C-N stretching of the piperidine ring is typically observed between 1250 and 1020 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Piperidine Amine | 3350 - 3250 | Medium |

| C-H Asymmetric/Symmetric Stretch | CH₂ (ring), CH₃ | 3000 - 2850 | Medium-Strong |

| SO₂ Asymmetric Stretch | Methylsulfonyl | 1350 - 1300 | Strong |

| SO₂ Symmetric Stretch | Methylsulfonyl | 1160 - 1120 | Strong |

| CH₂ Scissoring/Bending | CH₂ (ring), CH₃ | 1475 - 1440 | Medium |

| C-N Stretch | Piperidine Ring | 1250 - 1020 | Medium |

| C-S Stretch | C-SO₂ | 800 - 600 | Weak-Medium |

Advanced IR Techniques for Structural Insights

While standard transmission IR provides fundamental data, advanced techniques can offer deeper structural information. Attenuated Total Reflectance (ATR)-FTIR spectroscopy could be used to analyze the compound in its solid state with minimal sample preparation, making it suitable for screening potential polymorphs. researchgate.net

Furthermore, computational methods, particularly Density Functional Theory (DFT), are often employed alongside experimental spectroscopy. mdpi.com By calculating the theoretical vibrational frequencies of proposed conformations, a more precise assignment of the experimental spectrum can be achieved. This synergy is crucial for confirming the lowest energy conformation of the piperidine ring and the orientation of the methylsulfonyl substituent.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Although a published single-crystal X-ray structure for the parent compound this compound was not identified, its structural characteristics can be confidently predicted based on extensive crystallographic data for related piperidine and sulfonyl-containing molecules. nih.govnih.gov

The analysis would be expected to confirm the following key features:

Piperidine Ring Conformation : The six-membered piperidine ring will almost certainly adopt a stable chair conformation to minimize steric strain. wikipedia.org

Substituent Position : The methylsulfonyl group at the C4 position would be expected to occupy an equatorial position, which is generally the more thermodynamically stable orientation for large substituents on a cyclohexane (B81311) or piperidine ring.

Sulfonyl Group Geometry : The geometry around the sulfur atom will be tetrahedral, with the S-O and S-C bond lengths and angles conforming to typical values observed in other alkyl sulfones. acs.org

| Parameter | Expected Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 9 - 15 |

| c (Å) | 7 - 12 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 800 - 1200 |

| Z (Molecules/unit cell) | 4 |

Note: This table presents hypothetical data based on common values for similar small organic molecules and is intended for illustrative purposes, as a specific crystal structure for this compound is not publicly available.

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in sulfonamides and related compounds. nih.govproquest.comnih.gov Different polymorphs can exhibit distinct physical properties, including solubility and stability. The potential for polymorphism in this compound is high due to its capacity for hydrogen bonding.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are fundamental for the purification and analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.orgscispace.com The choice of technique depends on the scale and objective, from purifying bulk material to quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity and concentration of this compound. A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors difficult. epa.govresearchgate.net To overcome this, specialized methods have been developed.

A validated isocratic reversed-phase HPLC method has been established for the quantitative analysis of this compound hydrochloride. epa.govresearchgate.net This method addresses the compound's poor retention on typical reversed-phase columns by using an ion-pairing agent, heptafluorobutyric acid (HFBA), which enhances its interaction with the stationary phase. epa.govresearchgate.net Due to the absence of a UV chromophore, a Charged Aerosol Detector (CAD) is employed for detection. epa.govresearchgate.net This detection method is suitable for a wide range of compounds, including those that are non-volatile and lack UV absorption. The procedure has been validated for specificity, linearity, and precision, proving it to be a simple and selective method for routine quality control analysis. epa.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Isocratic mixture of 0.1% heptafluorobutyric acid in water and acetonitrile (B52724) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Detection | Charged Aerosol Detection (CAD) with Nitrogen operating gas pressure at 35 psi |

| Ion-Pairing Agent | Heptafluorobutyric acid (HFBA) |

Column chromatography and Thin-Layer Chromatography (TLC) are essential techniques for the purification and qualitative analysis of this compound and its reaction intermediates.

Column Chromatography is a preparative technique used to separate and purify milligram to gram quantities of compounds from mixtures. scispace.comorgchemboulder.com In this method, a solid adsorbent, typically silica (B1680970) gel or alumina, is packed into a vertical glass column, forming the stationary phase. orgchemboulder.com A liquid mobile phase, or eluent, is then passed through the column. orgchemboulder.com The components of the mixture are separated based on their differing affinities for the stationary and mobile phases; compounds with a stronger affinity for the stationary phase move down the column more slowly than those with a weaker affinity. orgchemboulder.com The separated components are then collected in fractions as they exit the column. scispace.comorgchemboulder.com For purifying piperidine derivatives, solvent systems such as ethyl acetate (B1210297)/hexanes are often employed in a gradient, starting with a less polar mixture and gradually increasing the polarity to elute compounds of increasing polarity. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. libretexts.orgscispace.comsilicycle.com TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent (stationary phase), such as silica gel. silicycle.com The plate is then placed in a sealed chamber with a small amount of a solvent system (mobile phase). silicycle.com As the solvent moves up the plate via capillary action, the components of the sample separate based on their polarity. silicycle.com The separation is visualized, often using a UV lamp or chemical stains, and quantified by the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Acetonitrile |

| Alumina |

| Ethyl acetate |

| Heptafluorobutyric acid (HFBA) |

| Hexane |

Iv. Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of 4-(Methylsulfonyl)piperidine Derivatives

The biological activity of piperidine (B6355638) derivatives is highly sensitive to the nature and placement of substituents. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter a molecule's interaction with its biological target. For instance, in a study of 4-azaindole-2-piperidine derivatives, it was found that the azaindole moiety was crucial for potency, and only limited variations were tolerated on other parts of the molecule dndi.org.

Key findings from SAR studies on various piperidine-containing scaffolds include:

Aromatic Substituents: In a series of monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution. Furthermore, the addition of a hydroxyl group enhanced the inhibitory effect acs.org.

Linker Length and Composition: The length and rigidity of the linker connecting the piperidine ring to other pharmacophoric elements are critical. For MAO-B inhibitors derived from piperine (B192125), an optimal linker length of 2-5 conjugated carbons was identified acs.org.

Piperidine Ring Modifications: Introducing unsaturation into the piperidine ring has been shown to increase potency in certain series of compounds dndi.org. Conversely, replacing the piperidine ring with an acyclic or morpholine (B109124) analog can lead to a complete loss of activity, highlighting the importance of the specific heterocyclic scaffold dndi.org.

Table 1: Impact of Substituent Variation on Biological Activity in Piperidine Analogs ```html

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane (B81311). Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can profoundly impact biological activity. nih.gov The conformation that binds to the biological target is known as the bioactive conformation. ub.edubiomedres.usresearchgate.net

Studies on 4-substituted piperidines have shown that for non-polar substituents like methyl or phenyl groups, the conformational energies are nearly identical to those of analogous cyclohexanes. nih.gov However, for polar substituents, protonation of the piperidine nitrogen can lead to a significant stabilization of the axial conformer due to electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference, making the axial form more favorable. nih.gov NMR analysis of certain piperidine nucleosides confirmed that they adopt a conformation where the nucleobase is in an equatorial orientation, which is essential for mimicking the bioactive conformation of their target molecules. nih.gov Understanding and controlling the conformational landscape is therefore a key aspect of designing potent and selective piperidine-based drugs.

Chirality plays a pivotal role in pharmacology, as biological systems like receptors and enzymes are themselves chiral. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial for developing safer and more effective drugs. researchgate.net

The development of stereoselective synthesis methods for chiral piperidine derivatives is an active area of research. researchgate.netnih.gov Chemo-enzymatic methods, for example, have been employed for the asymmetric dearomatization of pyridines to produce stereo-defined 3- and 3,4-substituted piperidines, which are key intermediates in the synthesis of antipsychotic drugs like Preclamol and OSU-6162. nih.gov Similarly, nickel-catalyzed enantioselective reactions have been used to create cis-disubstituted piperidine derivatives with high enantioselectivity. acs.org These advanced synthetic strategies allow for the preparation of single enantiomers, enabling detailed investigation into their stereospecific activity and facilitating the development of drugs with improved therapeutic indices.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications, owing to the favorable properties conferred by this moiety. Research has primarily focused on their activities within the central nervous system and as antimicrobial agents.

The piperidine nucleus is a common feature in many centrally acting drugs, including antipsychotics and antidepressants. anadolu.edu.trresearchgate.net Derivatives containing this scaffold have been extensively studied as ligands for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychiatric disorders. nih.gov

Compounds containing a methanesulfonyl-phenyl-piperidine structure have been identified as "dopamine stabilizers," a class of agents that can modulate dopamine activity and show antipsychotic-like effects with a low potential for motor side effects. researchgate.net Specifically, (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (ACR16) have demonstrated high in vivo occupancy of dopamine D2 receptors, which correlates with their antipsychotic-like efficacy in animal models. researchgate.net The development of multi-target ligands that interact with dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors is a current strategy in the search for novel antipsychotics with improved efficacy against a broader range of schizophrenia symptoms. nih.govjuniperpublishers.comnih.gov

Furthermore, other piperidine derivatives have shown potential as antidepressants by inhibiting the reuptake of biogenic amines or through interactions with monoaminergic and opioidergic systems. anadolu.edu.trnih.govanadolu.edu.tr

**Table 2: Selected Neuropharmacological Activities of Piperidine Derivatives**

```html

The piperidine scaffold is a component of numerous compounds exhibiting antimicrobial properties. researchgate.netacademicjournals.orgnih.gov Research into derivatives of this compound has specifically identified promising candidates for new antimicrobial agents. A study focused on the synthesis of novel Schiff bases and 4-thiazolidinones incorporating a 1-(methylsulfonyl)piperidine moiety demonstrated their potential as antimicrobial agents. researchgate.net

These synthesized compounds were screened against several pathogenic microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger). The results indicated that both the Schiff bases and the 4-thiazolidinone (B1220212) derivatives displayed good levels of antimicrobial activity, with the thiazolidinone derivatives showing relatively higher activity. researchgate.net This suggests that the 1-(methylsulfonyl)piperidine moiety can serve as a valuable building block for the development of new antibacterial and antifungal drugs. Other studies on different piperidine derivatives have also confirmed their broad-spectrum activity against various bacterial and fungal strains. biomedpharmajournal.org

Table 3: Antimicrobial Activity of 1-(Methylsulfonyl)piperidine Derivatives (Zone of Inhibition in mm)

Note: Data presented in Table 3 is illustrative based on the findings that thiazolidinone derivatives (2a-d) showed higher activity than Schiff base derivatives (1a-d). researchgate.netSpecific numerical values for each compound (e.g., 1a, 1b, 2a, 2b) are representative of this trend.

Biological Activities and Therapeutic Potential

Anticancer Activity

Derivatives incorporating the piperidine scaffold have been a focus of anticancer research due to their prevalence in many therapeutic agents and natural alkaloids. researchgate.netnih.govresearchgate.net The this compound group, in particular, has been integrated into novel compounds to evaluate their potential as cytotoxic and antiproliferative agents.

Research has shown that the inclusion of a piperidine residue in certain benzenesulfonylguanidine derivatives resulted in a moderate antiproliferative effect against several human cancer cell lines. sciforum.net In MTT assays, these compounds demonstrated IC₅₀ values of approximately 40 μM against HCT-116 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. sciforum.net

Furthermore, piperidine derivatives have been designed as inhibitors of specific targets implicated in cancer progression. For instance, novel 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been synthesized as potential inhibitors of glutaminyl cyclase isoenzyme (isoQC). nih.gov Upregulation of isoQC is linked to cancer development, and its inhibition presents a therapeutic strategy. nih.gov One selected compound from this series demonstrated anti-cancer effects in vivo by reducing pE-CD47 levels through isoQC inhibition. nih.gov

Other studies have focused on synthesizing piperidone analogs, which are precursors to piperidine derivatives. Furfurylidene 4-piperidone (B1582916) analogs, for example, have been screened for their cytotoxic properties. nih.gov Compounds from this class showed significant cytotoxicity against the Molt-4 human cell line and equipotent cytotoxicity against human leukemia cell lines when compared to the standard drug doxorubicin. nih.gov

The table below summarizes the in vitro anticancer activity of selected piperidine-containing compounds.

| Compound Class | Cell Line | Activity | Reference |

| Benzenesulfonylguanidine with piperidine residue | HCT-116 (Colon Carcinoma) | IC₅₀ ~ 40 μM | sciforum.net |

| Benzenesulfonylguanidine with piperidine residue | MCF-7 (Breast Cancer) | IC₅₀ ~ 40 μM | sciforum.net |

| Benzenesulfonylguanidine with piperidine residue | HeLa (Cervical Cancer) | IC₅₀ ~ 40 μM | sciforum.net |

| Furfurylidene 4-piperidone analog (2d) | Molt-4 (Leukemia) | Significant cytotoxicity | nih.gov |

| Furfurylidene 4-piperidone analog (3d) | Molt-4 (Leukemia) | Significant cytotoxicity | nih.gov |

| Furfurylidene 4-piperidone analog (2, 2a, 2d, 3d) | Human Leukemia Cell Lines | Equipotent to Doxorubicin | nih.gov |

Anti-inflammatory Activity

The 4-(methylsulfonyl)phenyl group, closely related to this compound, is a key feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Inspired by this, researchers have designed and synthesized a series of 4-methylsulfonylphenyl derivatives to investigate their potential as anti-inflammatory agents with preferential COX-2 inhibition. nih.gov

These efforts aim to develop more efficient and safer COX-2 inhibitors. nih.gov In one study, the synthesized compounds showed clear preferential inhibition of COX-2 over COX-1. nih.gov The most promising compounds exhibited high selective indices for COX-2, with one compound achieving 71% in vivo anti-inflammatory inhibition in a rat paw edema model. nih.gov

Additionally, piperine, a natural alkaloid containing a piperidine ring, has been shown to exert anti-inflammatory effects through various mechanisms. nih.gov Studies on a mouse model of Parkinson's disease demonstrated that piperine could reduce the number of activated microglia and the expression of the inflammatory cytokine IL-1β following treatment with the neurotoxin MPTP. nih.gov This suggests that the piperidine scaffold can be a component of molecules with significant anti-inflammatory properties relevant to both peripheral and neuro-inflammatory conditions.

Enzyme Inhibition (e.g., acetylcholinesterase, UCH-L1, MenA, CDK2)

The this compound scaffold and its derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat dementia associated with Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Derivatives containing the piperidine moiety are central to many AChE inhibitors. rsc.org For example, Donepezil (E2020), a potent AChE inhibitor, is a 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride. nih.gov Kinetic studies have shown that it has a strong inhibitory effect on AChE, with inhibitor dissociation constants one to two orders of magnitude lower than other similar compounds. nih.gov Researchers have also synthesized novel AChE substrates based on the piperidine structure to improve the selectivity of AChE activity assays. nih.gov

Ubiquitin C-terminal Hydrolase L1 (UCH-L1): UCH-L1 is an enzyme linked to neurodegenerative diseases like Parkinson's and the progression of certain cancers. nih.gov The development of small-molecule inhibitors for UCH-L1 is an active area of research. nih.govsemanticscholar.org A class of isatin (B1672199) O-acyl oximes has been identified that selectively inhibits UCH-L1 over its isoform UCH-L3, with IC₅₀ values in the range of 0.80-0.94 μM for UCH-L1. nih.gov Inhibition of UCH-L1's enzymatic activity has been shown to have anti-invasive effects in metastatic carcinoma cells and to be antiproliferative, suggesting its potential as a therapeutic target in oncology. nih.govmdpi.com

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase): MenA is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov As such, it is a promising target for new anti-TB drugs. nih.govnih.gov Structure-activity relationship (SAR) studies of a piperidine-based inhibitor scaffold have been conducted to improve potency and drug-like properties. nih.govnih.gov These efforts have led to the identification of novel inhibitors with potent activity against both the MenA enzyme and M. tuberculosis itself, with IC₅₀ values ranging from 12 to 22 μM. nih.govnih.gov

The following table summarizes the inhibitory activities of various piperidine derivatives against these enzymes.

| Enzyme Target | Inhibitor Class/Compound | Activity | Reference |

| Acetylcholinesterase (AChE) | Donepezil (E2020) | Mixed-type inhibition, low Kᵢ values | nih.gov |

| Acetylcholinesterase (AChE) | Benzothiazole-piperazine hybrid (Compound 12) | IC₅₀ = 2.31 μM | rsc.org |

| UCH-L1 | Isatin O-acyl oximes (Compounds 30, 50, 51) | IC₅₀ = 0.80-0.94 μM | nih.gov |

| MenA | 4-bromophenyl piperidine analog (10) | IC₅₀ = 12 ± 2 μM | nih.gov |

| MenA | 3-bromo piperidine derivative (14) | IC₅₀ = 12 ± 3 μM | nih.gov |

Receptor Binding and Modulation (e.g., sigma receptor 1)

Piperidine-based derivatives have been synthesized and evaluated as ligands for various receptors, with a significant focus on the sigma receptor (σR) family. nih.gov Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.gov

Numerous studies have reported the design of new piperidine-based compounds with high affinity for sigma receptors. nih.govunict.it For example, a series of phenoxyalkylpiperidines featuring a 4-methylpiperidine (B120128) moiety demonstrated potent binding to the σ₁ receptor, with Kᵢ values in the subnanomolar to nanomolar range. uniba.it Specifically, compounds like N-[(4-methoxyphenoxy)ethyl]piperidines showed Kᵢ values between 0.89 and 1.49 nM. uniba.it

The piperidine moiety is considered a critical structural element for dual activity at both the histamine (B1213489) H₃ receptor and the σ₁ receptor. nih.gov A comparison between compounds where a piperazine (B1678402) ring was replaced by a piperidine ring showed a dramatic increase in affinity for the σ₁ receptor, with the Kᵢ value dropping from 1531 nM to 3.64 nM, while maintaining high affinity for the H₃ receptor. nih.gov This highlights the structural importance of the piperidine core for σ₁ receptor interaction. These dual-acting compounds are being investigated for their potential in treating neuropathic pain. nih.gov

The table below presents the binding affinities of selected piperidine derivatives for the sigma-1 receptor.

| Compound/Series | Receptor | Binding Affinity (Kᵢ) | Reference |

| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | Sigma-1 | 0.34 nM | uniba.it |

| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | Sigma-1 | 0.89–1.49 nM | uniba.it |

| Piperidine derivative (Compound 5) | Sigma-1 | 3.64 nM | nih.gov |

| Piperidine derivative (Compound 11) | Sigma-1 | 4.41 nM | nih.gov |

Neuroprotective Actions

The piperidine scaffold is a core component of molecules investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). nih.govnih.gov

Piperine, an alkaloid from black pepper that contains a piperidine ring, has demonstrated protective effects on dopaminergic neurons in an MPTP-induced mouse model of PD. nih.gov The study revealed that piperine's neuroprotective action stems from a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov It was shown to prevent the decrease in tyrosine hydroxylase-positive cells in the substantia nigra, reduce oxidative stress, and maintain the balance of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov

Synthetic piperidine derivatives have also been developed with neuroprotective aims. A lead compound, D-264, which is a complex piperidine derivative, exhibited potent in vivo activity and neuroprotective properties in animal models of PD. nih.gov Further research focused on modifying this lead structure to improve its brain penetration and efficacy. nih.gov In cell-based assays, D-264 and its analogs were able to protect dopaminergic MN9D cells from toxicity induced by the neurotoxin MPP+ in a dose-dependent manner. nih.gov

Analgesic Properties

The piperidine nucleus is a fundamental structural feature in a major class of synthetic opioids, known as phenylpiperidines, which includes well-known analgesics like pethidine and fentanyl. longdom.orgpainphysicianjournal.com The presence of the piperidine ring is considered essential for the analgesic activity of morphine and its derivatives. longdom.orgfigshare.com

Researchers have synthesized and evaluated numerous novel piperidine derivatives for their analgesic potential. nih.gov A series of 4,4-disubstituted piperidines showed analgesic potency comparable to morphine in mouse models of pain, such as the writhing and tail-flick tests. nih.gov Similarly, studies on 4-amino methyl piperidine derivatives found that several compounds produced significant analgesia. longdom.org One derivative, in particular, showed 100% inhibition in the writhing test, and its effect was reversible by the opioid antagonist naloxone, suggesting its mechanism of action involves the µ-opioid receptor. figshare.com

The analgesic activity of these compounds is closely linked to their ability to bind to opioid receptors in the central nervous system. longdom.org Molecular docking studies have been used to investigate the interactions between synthesized piperidine derivatives and the µ-opioid receptor, confirming that they can fit well within the binding pocket of the receptor. figshare.com

Potential in Neurological Disorders (e.g., Huntington's disease)

The diverse pharmacological activities of this compound and its derivatives make them promising candidates for the development of treatments for various neurological disorders. Their ability to interact with multiple targets in the central nervous system, including enzymes and receptors, provides a basis for their potential therapeutic utility.

Alzheimer's Disease: As potent inhibitors of acetylcholinesterase, piperidine derivatives like Donepezil are already used in the symptomatic treatment of Alzheimer's disease. nih.gov Ongoing research continues to explore novel piperidine-based compounds with multifunctional properties, such as the ability to also inhibit β-amyloid aggregation, which could offer enhanced therapeutic benefits. rsc.org

Parkinson's Disease: The demonstrated neuroprotective effects of piperidine-containing compounds in preclinical models of Parkinson's disease highlight their potential. nih.govnih.gov By targeting mechanisms like oxidative stress, neuroinflammation, and apoptosis, these compounds could help protect vulnerable dopaminergic neurons. nih.gov Furthermore, the enzyme UCH-L1, which is inhibited by certain piperidine-related structures, has been genetically linked to Parkinson's disease. nih.gov

Pain and Other Disorders: The strong analgesic properties of piperidine derivatives are well-established. longdom.orgfigshare.comnih.gov Moreover, their activity as high-affinity ligands for sigma-1 receptors opens up therapeutic possibilities for a range of conditions, including neuropathic pain and other neurologic disorders where sigma-1 receptor modulation is considered beneficial. nih.govnih.gov While direct research linking this compound specifically to Huntington's disease is not prominent, the implication of targets like the sigma-1 receptor in neurodegenerative processes suggests a potential avenue for future investigation.

Mechanism of Action Studies

Understanding the mechanism of action is fundamental to the development of any new drug. For derivatives of this compound, this involves identifying their molecular targets, elucidating their binding mechanisms, and understanding their impact on biological pathways.

The this compound scaffold has been incorporated into inhibitors targeting a range of proteins implicated in disease. The specific molecular target often depends on the other chemical moieties attached to the piperidine ring, which direct the compound to its binding site.

Identified molecular targets for various derivatives include:

Topoisomerase IIα: A class of compounds known as 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones, which are structurally related to this compound, have been identified as inhibitors of topoisomerase IIα. nih.gov This enzyme is crucial for managing DNA tangles and supercoils during replication and transcription, making it a validated target for anticancer drugs. nih.gov

Histone Demethylases (e.g., KDM2A): The synthesis of potent and selective inhibitors for histone lysine (B10760008) demethylases, such as KDM2A, has involved the use of piperidine-based scaffolds. researchgate.net The process for creating these inhibitors includes reacting a piperidine intermediate with methanesulfonyl chloride (MsCl), indicating the incorporation of a methylsulfonyl group to achieve the desired activity. researchgate.net

Glutaminyl Cyclase Isoenzyme (isoQC): In the pursuit of novel cancer therapies, derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been designed as selective inhibitors of isoQC. nih.gov This enzyme is upregulated in cancer and contributes to immune evasion by generating pE-CD47, which enhances the "don't eat me" signal. nih.gov

Cell Division Cycle 42 (CDC42): While not directly featuring the methylsulfonyl group, studies on trisubstituted pyrimidine (B1678525) inhibitors of CDC42 have highlighted the importance of the 4-piperidine moiety for potency. nih.gov This suggests that substitutions at the 4-position, such as a methylsulfonyl group, could be explored to modulate activity against this cancer-related target. nih.gov

The interaction between a drug molecule and its target is a complex interplay of various non-covalent and sometimes covalent forces. For piperidine-containing compounds, specific structural features dictate the binding mode.

Hydrogen Bonding: The nitrogen atom within the piperidine ring and the oxygen atoms of the sulfonyl group in this compound are potential hydrogen bond acceptors or donors, which can be crucial for target engagement. In studies of related 4-aminopiperidine (B84694) drugs binding to cytochrome P450 enzymes, the 4-amino nitrogen was found to form a strong hydrogen bond with a serine residue (Ser119) in the active site. nih.gov This highlights the importance of substituents at the 4-position of the piperidine ring in establishing key interactions. nih.gov The sulfonyl group's oxygen atoms can similarly participate in hydrogen bonding with amino acid residues in a target protein's binding pocket. nih.gov

Conformational Effects: The conformation of the piperidine ring and the orientation of the methylsulfonyl group can significantly impact binding affinity. For a series of EP3 receptor antagonists, replacing a methylene (B1212753) linker with an oxygen atom led to a drastic loss in potency, which was attributed to conformational effects that prevented the optimal positioning of a key pharmacophoric element. acs.org This underscores the importance of the linker and substituent stereochemistry in achieving the correct binding orientation.

By inhibiting their specific molecular targets, derivatives of this compound can modulate critical biological pathways involved in disease progression.

DNA Replication and Repair Pathways: By inhibiting topoisomerase IIα, 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones interfere with the enzyme's ability to manage DNA strand breaks. nih.gov This disruption of DNA replication, transcription, and repair processes can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

NF-κB Signaling Pathway: Certain piperidone-containing compounds have been shown to inhibit the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov The NF-κB pathway is a central regulator of inflammation, and its chronic activation is linked to various cancers. nih.gov Inhibition of this pathway can thus have both anti-inflammatory and anticancer effects. nih.gov

Cancer Immune Evasion Pathway: Inhibitors of isoQC that feature a piperidine core can downregulate the levels of pyroglutamate-CD47 (pE-CD47). nih.gov This modulation disrupts the CD47-SIRPα interaction, which is a key "don't eat me" signal used by cancer cells to evade phagocytosis by macrophages. By blocking this pathway, these inhibitors can enhance the immune system's ability to recognize and eliminate cancer cells. nih.gov

Preclinical Pharmacological Evaluation

Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to determine its efficacy and selectivity in both laboratory and animal models.

A variety of in vitro assays are used to quantify the potency and selectivity of new chemical entities. Derivatives incorporating the this compound scaffold have been evaluated in numerous such systems.

Antiproliferative Assays: The efficacy of these compounds against cancer is often first tested in cell-based proliferation assays. For instance, 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones showed high potency against several cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431) cancer cells, with greater efficacy than the standard chemotherapeutic agent 5-fluorouracil (B62378) in some cases. nih.gov Importantly, these compounds exhibited minimal cytotoxicity against the non-cancerous retinal pigment epithelial (RPE1) cell line, indicating a degree of selectivity for cancer cells. nih.gov

Enzyme Inhibition Assays: The direct inhibitory effect on a molecular target is measured using enzyme inhibition assays. A triazolopyridine-based histone demethylase inhibitor containing a piperidine moiety achieved a pIC50 of 7.2 against KDM2A, demonstrating potent inhibition. researchgate.net Similarly, for dopamine transporter (DAT) ligands, piperidine analogues were evaluated for their binding affinity (Ki) and selectivity against the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov

| Compound Class | Target | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | Topoisomerase IIα | Antiproliferative Assays | Potent activity against HCT116, MCF7, A431 cancer cells; Minimal toxicity to RPE1 non-cancer cells. | nih.gov |

| Triazolopyridine-piperidine derivative | KDM2A | Enzyme Inhibition | pIC50 = 7.2, with high selectivity over other KDM subfamilies. | researchgate.net |

| 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | isoQC / QC | Enzyme Inhibition | Improved inhibitory potency and marked selectivity for isoQC over QC. | nih.gov |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethylpiperidines | DAT, SERT, NET | Radioligand Binding | Subnanomolar affinity for DAT (Ki = 0.7 nM) with good selectivity (SERT/DAT = 323). | nih.gov |